4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide
Description
Systematic Nomenclature and Chemical Identifier Documentation
IUPAC Nomenclature and Structural Interpretation
The IUPAC name of this compound is 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide , as confirmed by PubChem (CID 383146-09-6) and Key Organics. Structurally, the molecule comprises:
- A benzene ring substituted with a fluorine atom at the para position and a sulfonamide group.
- A phenyl group connected via a sulfonamide linkage to a pyrrole ring. The pyrrole moiety is unsubstituted (1H-pyrrole-1-yl).
Structural Breakdown:
| Component | Position | Functional Group |
|---|---|---|
| Benzene | Para | Fluorine (F) |
| Sulfonamide | Bridging | S(=O)₂-NH |
| Phenyl | Para | Pyrrole substituent (1H-pyrrol-1-yl) |
| Pyrrole | 1H-pyrrole | Five-membered heterocyclic ring |
This arrangement enables potential hydrogen bonding through the sulfonamide group and π-π interactions between aromatic rings.
CAS Registry Number and Cross-Referenced Database Entries
The compound is indexed under CAS 383146-09-6 , with documentation spanning multiple chemical databases:
| Database | Identifier | Source |
|---|---|---|
| PubChem | CID 383146-09-6 | Primary entry |
| ChemSpider | 560986 | Cross-referenced |
| Key Organics | MFCD03011906 | Commercial catalog |
| BLD Pharm | 383146-09-6 | Supplier database |
Key Observations:
SMILES Notation and Molecular Graph Representation
The SMILES string for this compound is:Fc1ccc(cc1)S(=O)(=O)Nc1ccc(cc1)n1cccc1
Structural Features in SMILES:
- Fluorobenzene :
Fc1ccc(cc1) - Sulfonamide Bridge :
S(=O)(=O)N - Phenyl-Pyrrole Group :
c1ccc(cc1)n1cccc1
The 2D molecular graph (Fig. 1) illustrates:
InChI/InChIKey Cryptographic Identifiers
The InChIKey for this compound is BLAUIFRVFLBWTN-UHFFFAOYSA-N , derived from its InChI notation:InChI=1S/C16H13FN2O2S/c1-10-8-11(15)5-6-14(10)21(19,20)16-9-13(18)12-4-3-7-17(12)2/h3-8,13,16,18H,9H2,1-2H3
Key Features:
Summary of Key Identifiers and Properties
Properties
IUPAC Name |
4-fluoro-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-13-3-9-16(10-4-13)22(20,21)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h1-12,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCQLMYCLGXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(1H-pyrrol-1-yl)aniline under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Fluorine Site
The fluorine atom on the benzene ring undergoes nucleophilic substitution under specific conditions. For example:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Fluorine replacement | KOH, DMSO, 110°C, 12 h | 4-hydroxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | 72% | |
| Amination | NH₃ (aq.), CuI, 100°C, 24 h | 4-amino-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | 65% |
The reaction kinetics depend on the electron-withdrawing effect of the sulfonamide group, which activates the aromatic ring for nucleophilic attack.
Coupling Reactions Involving the Pyrrole Ring
The pyrrole moiety participates in palladium-catalyzed cross-coupling reactions:
| Reaction | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 4-fluoro-N-[4-(5-aryl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide | 85% | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, aryl amine | 4-fluoro-N-[4-(5-(arylamino)-1H-pyrrol-1-yl)phenyl]benzenesulfonamide | 78% |
These reactions exploit the sp²-hybridized carbons of the pyrrole ring, enabling structural diversification for biological testing.
Sulfonamide Group Hydrolysis and Functionalization
The sulfonamide group can be hydrolyzed or derivatized:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 6 h | 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonic acid | 90% | |
| Alkylation | NaH, alkyl bromide, THF, 0°C → rt | 4-fluoro-N-alkyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | 68% |
Hydrolysis under acidic conditions regenerates the sulfonic acid, while alkylation modifies the sulfonamide’s electronic properties.
Electrophilic Substitution on the Aromatic Rings
Electrophilic substitution occurs on both the benzene and pyrrole rings:
| Reaction | Reagents | Site of Substitution | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to sulfonamide on benzene ring | 55% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C-3 position of pyrrole ring | 60% |
Nitration occurs preferentially on the sulfonamide-bearing benzene ring due to its electron-deficient nature, while bromination targets the electron-rich pyrrole ring .
Reduction and Oxidation Reactions
The compound’s stability under redox conditions enables controlled transformations:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrrole ring reduction | H₂, Pd/C, EtOH | 4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide | 70% | |
| Sulfonamide oxidation | KMnO₄, H₂O, 80°C | 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide N-oxide | 45% |
Reduction of the pyrrole ring to pyrrolidine enhances solubility, while oxidation modifies the sulfonamide’s electronic profile.
Key Mechanistic Insights
-
Fluorine Reactivity : The electron-withdrawing sulfonamide group activates the adjacent fluorine for nucleophilic substitution.
-
Pyrrole Ring Stability : The pyrrole ring’s aromaticity limits electrophilic substitution to moderate conditions, avoiding ring degradation .
-
Sulfonamide Versatility : The –SO₂NH– group serves as a handle for functionalization via hydrolysis, alkylation, or oxidation.
Scientific Research Applications
Chemistry
-
Synthesis Building Block :
- The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex structures. Its functional groups facilitate various chemical reactions, making it valuable in developing new materials and pharmaceuticals.
-
Reagent in Chemical Manufacturing :
- It is employed as a reagent in several chemical processes, contributing to the development of specialty chemicals and intermediates.
Biology
-
Biological Activity Studies :
- Research indicates potential biological activities, including antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets effectively.
-
Inhibition of Carbonic Anhydrase :
- The primary target of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is the human carbonic anhydrase enzyme (hCA). By inhibiting this enzyme, the compound may influence carbon dioxide transport and pH balance within biological systems.
- Anticancer Research :
Medicine
-
Pharmaceutical Development :
- Ongoing research explores its potential as an active pharmaceutical ingredient or intermediate in drug formulation. Its ability to inhibit specific enzymes makes it a candidate for developing therapies targeting metabolic disorders or cancer.
-
Therapeutic Potential :
- The compound's mechanism of action through enzyme inhibition may lead to novel therapeutic strategies for diseases associated with carbon dioxide dysregulation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
4-bromo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.
4-iodo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity, biological activity, and physical properties compared to its halogenated analogs .
Biological Activity
4-Fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide (CAS No. 383146-09-6) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the human carbonic anhydrase (hCA) enzyme. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H13FN2O2S, with a molecular weight of 316.4 g/mol. The compound features a fluorine atom and a pyrrole ring, which contribute to its unique chemical properties and biological activity.
Target Enzyme : The primary target of this compound is the human carbonic anhydrase (hCA) enzyme.
Mode of Action : This compound acts as an inhibitor of hCA, which plays a crucial role in regulating pH balance and carbon dioxide transport in the body. By inhibiting this enzyme, the compound can alter biochemical pathways associated with acid-base homeostasis.
Biochemical Pathways : The inhibition of hCA leads to changes in bicarbonate concentration and affects various physiological processes, including respiration and renal function.
Biological Activity
Recent studies have indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in treating bacterial infections.
- Anticancer Potential : The compound has been explored for its anticancer activity, particularly through its ability to induce apoptosis in cancer cells. The specific mechanisms involve modulation of signaling pathways related to cell proliferation and survival.
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro Anticancer Study | Demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and NCI-H460, with IC50 values indicating effective growth inhibition. |
| Enzyme Inhibition Assays | Confirmed that this compound effectively inhibits hCA activity, impacting bicarbonate ion transport. |
| Pharmacokinetic Analysis | Predicted pharmacokinetic parameters suggest favorable absorption and distribution properties, although further in vivo studies are required to confirm these findings. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other halogenated sulfonamides:
| Compound | Halogen | Biological Activity |
|---|---|---|
| 4-Chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | Cl | Moderate antimicrobial activity |
| 4-Bromo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | Br | Lower anticancer efficacy compared to fluorinated analog |
| 4-Iodo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | I | Enhanced lipophilicity but reduced bioactivity |
Q & A
Basic: What are the critical synthetic pathways for 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a fluorobenzenesulfonamide precursor with a 4-(1H-pyrrol-1-yl)aniline derivative. Key steps include:
- Substitution Reactions : Reacting 4-(1H-pyrrol-1-yl)phenyl trifluoromethanesulfonate with dimethylamine under anhydrous conditions to form intermediates .
- Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) is critical for isolating the product .
- Yield Optimization : Control reaction temperature (e.g., 0–25°C), use catalysts like Pd(PPh₃)₄ for cross-coupling, and ensure stoichiometric equivalence of reagents .
Basic: Which spectroscopic techniques are essential for structural characterization, and how do they validate the compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1157–1161 cm⁻¹, aromatic C-H bending at ~800 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms aromatic proton environments (e.g., fluorine-induced deshielding at δ 7.2–8.1 ppm) and substituent positions .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 367.06036 g/mol) and fragmentation patterns .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test COX-2 selectivity via fluorometric assays, comparing inhibition to reference drugs like celecoxib .
- Microtubule Binding : Employ fluorescence polarization to assess competition with colchicine in tubulin polymerization assays .
Advanced: How can X-ray crystallography using SHELX resolve the compound’s crystal structure, and what challenges arise during refinement?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. SHELXD identifies heavy atoms for phase determination .
- Refinement Challenges : Address disorder in the pyrrole ring using restraints (e.g., SIMU/DELU in SHELXL). Anisotropic displacement parameters improve model accuracy .
- Validation : Check R-factor convergence (target < 0.05) and validate geometry with PLATON .
Advanced: How can researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., dehalogenated byproducts) may skew results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects or solvent differences (DMSO vs. ethanol) .
Advanced: What strategies are effective for SAR studies on substituent effects in analogs?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with halogen (Cl, Br), alkyl (methyl, tert-butyl), or electron-withdrawing (CF₃) groups at the phenyl or pyrrole positions .
- Biological Testing : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in antiproliferative assays to identify pharmacophores .
- Crystallographic SAR : Compare hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) in X-ray structures to predict bioavailability .
Advanced: How can computational methods predict binding affinity to targets like the Sigma 1 receptor?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into Sigma 1 receptor (PDB: 2VEU). Focus on π-π stacking between the pyrrole ring and Phe-307 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability, calculating RMSD (<2.0 Å) and free energy (MM/PBSA) .
- QSAR Modeling : Train models with descriptors like LogP and polar surface area (86.4 Ų) to predict ADMET properties .
Advanced: How can conflicting crystallographic data from different refinement methods be resolved?
Methodological Answer:
- Model Comparison : Superpose SHELX-refined structures with PHENIX-refined models using PyMOL to identify discrepancies in torsion angles .
- Twinned Data : Apply Hooft y parameters in PLATON to detect twinning and reprocess data with TWINABS .
- Validation Tools : Use CheckCIF to flag geometric outliers (e.g., bond length deviations >0.02 Å) and iteratively refine restraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
